
8-Chloroisoquinoline-1-carboxylic acid
Übersicht
Beschreibung
8-Chloroisoquinoline-1-carboxylic acid is a heterocyclic compound that belongs to the family of isoquinolines. It has a molecular formula of C10H6ClNO2 and a molecular weight of 207.61 g/mol .
Molecular Structure Analysis
The molecular structure of 8-Chloroisoquinoline-1-carboxylic acid consists of a seven-membered heterocyclic ring fused with a six-membered benzene ring. The InChI code for this compound is 1S/C10H6ClNO2/c11-9-8-6(4-5-12-9)2-1-3-7(8)10(13)14/h1-5H, (H,13,14) .Physical And Chemical Properties Analysis
8-Chloroisoquinoline-1-carboxylic acid has a molecular weight of 207.61 g/mol . The carbon and oxygen in the carbonyl are both sp2 hybridized, which gives a carbonyl group a basic trigonal shape .Wissenschaftliche Forschungsanwendungen
Synthesis and Antibacterial Properties
Research has shown that derivatives of chloroisoquinoline, including compounds structurally related to 8-Chloroisoquinoline-1-carboxylic acid, have been synthesized and evaluated for their antibacterial properties. For instance, Al-Hiari et al. (2007) synthesized new 8-nitrofluoroquinolone models, starting with a synthon that shares a similar core structure, and found them to exhibit interesting antibacterial activity against both gram-positive and gram-negative strains. These compounds, particularly derivatives with lipophilic groups, showed enhanced activity against gram-positive strains, such as S. aureus (Al-Hiari et al., 2007).
Chemical Speciation and Coordination Behavior
Arena et al. (2020) investigated 8-hydroxyquinoline-2-carboxylic acid for its potential role as a molybdophore, given its high concentrations in certain larvae and its known function as a siderophore. Their multi-technique approach, including potentiometric and spectrophotometric titrations, aimed to understand the chemical speciation and sequestering ability of this compound towards molybdate. The study suggests a comprehensive set of information necessary to assess the coordination behavior and sequestering ability of related compounds (Arena et al., 2020).
Photophysical Properties and Potential Applications
Małecki et al. (2015) explored the photophysical properties of pseudotetrahedral complexes involving 8-hydroxyquinoline carboxylic acid analogues. These complexes displayed extraordinary photophysical properties, with complex (1) exhibiting a notable emission quantum yield and excited lifetime, indicating potential applications in photolabile protecting groups and in the development of photosensitive materials (Małecki et al., 2015).
Crystal Forms and Structural Studies
Alshahateet et al. (2015) conducted a study that illustrates the importance of solvent choice in crystallization processes, affecting the formation of alternative crystal forms of a racemic V-shaped diquinoline derivative. This research underscores the complex interplay between solvent interactions and molecular structures, which can be essential for designing materials with specific crystallographic properties (Alshahateet et al., 2015).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
8-chloroisoquinoline-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClNO2/c11-7-3-1-2-6-4-5-12-9(8(6)7)10(13)14/h1-5H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RONJBMQEGNIWNL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)C(=NC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Chloroisoquinoline-1-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



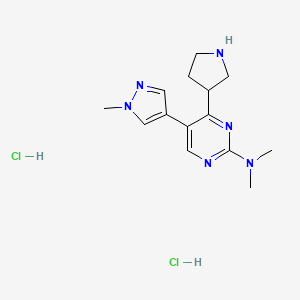
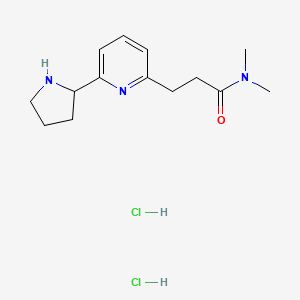
![4,6-Dimethyl-N-[5-(piperazin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]pyrimidin-2-amine dihydrochloride](/img/structure/B1435046.png)
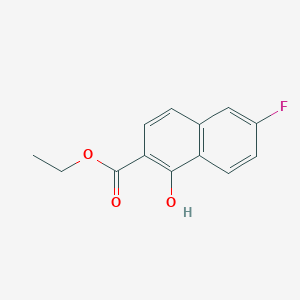
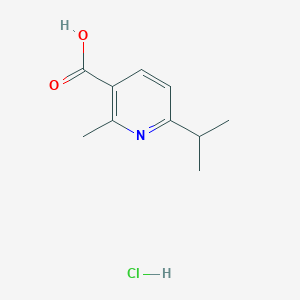
![2-chloro-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]acetamide](/img/structure/B1435050.png)
![2-Morpholin-2-yl-1H-pyrrolo[2,3-b]pyridine dihydrochloride](/img/structure/B1435051.png)
![4-Methyl-8-(2-phenylethyl)-2-piperidin-2-yl-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one dihydrochloride](/img/structure/B1435052.png)

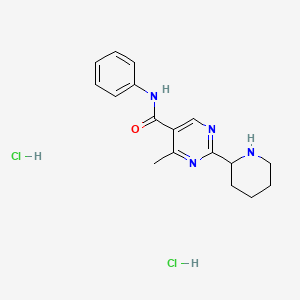
![2-methyl-2-[4-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B1435059.png)
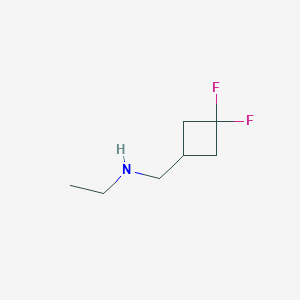
![tert-butyl N-[(tert-butoxy)carbonyl]-N-[(3-oxocyclobutyl)methyl]carbamate](/img/structure/B1435064.png)
